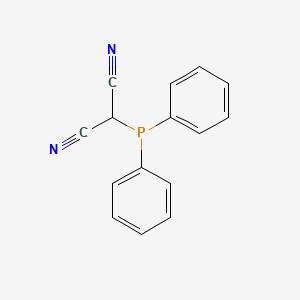
(Diphenylphosphanyl)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Diphenylphosphanyl)propanedinitrile is an organophosphorus compound that features a diphenylphosphanyl group attached to a propanedinitrile backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylphosphanyl)propanedinitrile typically involves the reaction of diphenylphosphine with a suitable nitrile compound. One common method is the reaction of diphenylphosphine with propanedinitrile under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack of the phosphine on the nitrile group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
(Diphenylphosphanyl)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The diphenylphosphanyl group can participate in substitution reactions, particularly in the presence of electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce primary amines .
科学研究应用
(Diphenylphosphanyl)propanedinitrile has a wide range of applications in scientific research:
作用机制
The mechanism of action of (Diphenylphosphanyl)propanedinitrile involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, carbonylation, and cross-coupling . The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
相似化合物的比较
Similar Compounds
1,3-Bis(diphenylphosphino)propane: This compound is similar in structure but features a different backbone, leading to variations in its reactivity and applications.
Diphenylphosphine: While structurally simpler, diphenylphosphine shares some reactivity patterns with (Diphenylphosphanyl)propanedinitrile.
Uniqueness
This compound is unique due to the presence of both the diphenylphosphanyl and nitrile groups, which confer distinct reactivity and coordination properties. This dual functionality makes it a versatile ligand and a valuable intermediate in the synthesis of complex organic molecules .
属性
CAS 编号 |
565238-27-9 |
|---|---|
分子式 |
C15H11N2P |
分子量 |
250.23 g/mol |
IUPAC 名称 |
2-diphenylphosphanylpropanedinitrile |
InChI |
InChI=1S/C15H11N2P/c16-11-15(12-17)18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H |
InChI 键 |
ZLENVEANHOUUNQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















